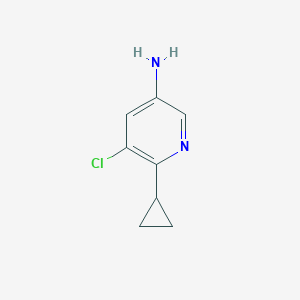![molecular formula C10H9F3O2 B12955457 Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- CAS No. 848574-05-0](/img/structure/B12955457.png)
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is an organic compound with the molecular formula C10H9F3O2 This compound is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl with ethanone under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone, 2,2,2-trifluoro-: Similar structure but lacks the hydroxyethyl group.
Phenyl trifluoromethyl ketone: Similar structure but lacks the hydroxyethyl group.
Trifluoroacetophenone: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
848574-05-0 |
|---|---|
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
Clave InChI |
HFWQRTPCSSBZAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)







